molecular formula C18H25ClN2O6 B13430236 Clovoxamine Maleate Salt

Clovoxamine Maleate Salt

Cat. No.: B13430236
M. Wt: 400.9 g/mol
InChI Key: HOFGGHPYWKSXTN-LXGYEFRUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Clovoxamine Maleate involves the reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine to form the oxime. This intermediate is then reacted with 2-aminoethanol to yield Clovoxamine. The final step involves the reaction of Clovoxamine with maleic acid to form Clovoxamine Maleate .

Industrial Production Methods

Industrial production of Clovoxamine Maleate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Clovoxamine Maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction typically yields the corresponding amine .

Scientific Research Applications

Clovoxamine Maleate has a wide range of scientific research applications:

Mechanism of Action

Clovoxamine Maleate exerts its effects primarily through the inhibition of serotonin reuptake in the brain. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. It also acts as an agonist for the sigma-1 receptor, which plays a role in modulating inflammation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Clovoxamine Maleate is unique due to its strong activity at the sigma-1 receptor, which contributes to its anti-inflammatory and neuroprotective effects. This makes it particularly effective in treating conditions with an inflammatory component, such as certain anxiety disorders .

Properties

Molecular Formula

C18H25ClN2O6

Molecular Weight

400.9 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;2-[(Z)-[1-(4-chlorophenyl)-5-methoxypentylidene]amino]oxyethanamine

InChI

InChI=1S/C14H21ClN2O2.C4H4O4/c1-18-10-3-2-4-14(17-19-11-9-16)12-5-7-13(15)8-6-12;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,16H2,1H3;1-2H,(H,5,6)(H,7,8)/b17-14-;2-1-

InChI Key

HOFGGHPYWKSXTN-LXGYEFRUSA-N

Isomeric SMILES

COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)Cl.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

COCCCCC(=NOCCN)C1=CC=C(C=C1)Cl.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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